1-aminospiro[2.2]pentane-1-carboxylic Acid
Description
Context within Non-Canonical Amino Acids and Constrained Amino Acids
Non-canonical amino acids (ncAAs) are amino acids that are not one of the 20 standard proteinogenic amino acids. nih.gov They can be found in nature or synthesized in the laboratory and are used to enhance the properties of peptides and proteins. nih.govyoutube.com The incorporation of ncAAs can lead to peptides with increased stability, improved biological activity, and novel functions. nih.gov
Conformationally constrained amino acids are a subclass of ncAAs where the rotation around the chemical bonds is restricted. This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. nih.govacs.org 1-Aminospiro[2.2]pentane-1-carboxylic acid is an exemplary model of a conformationally constrained amino acid. Its spiro[2.2]pentane framework, composed of two fused cyclopropane (B1198618) rings, creates a rigid scaffold that locks the amino acid into a specific spatial arrangement. nih.gov This structural rigidity is a key feature that medicinal chemists leverage to design molecules with precise three-dimensional shapes to interact with biological targets. tandfonline.commdpi.com
Significance of Spirocyclic Systems in Molecular Design
Spirocycles are molecules where two rings are connected by a single common atom. tandfonline.com This structural motif is of great interest in medicinal chemistry due to its inherent three-dimensionality. tandfonline.comchemdiv.com Unlike flat aromatic systems, spirocycles can present chemical functionalities in a more defined spatial orientation, which can lead to better interactions with the three-dimensional binding sites of proteins. tandfonline.comnih.gov
The rigidity of spirocyclic systems is another significant advantage. mdpi.com By limiting the number of possible conformations a molecule can adopt, chemists can design more specific and potent drugs. mdpi.comnih.gov The increased sp³ character of spirocycles can also improve physicochemical properties such as water solubility. tandfonline.com
Historical Development and Emerging Research Trends in Spiropentane (B86408) Amino Acid Chemistry
The study of spirocyclic compounds in medicinal chemistry is not new, with some spirocyclic drugs having been known for over 50 years. tandfonline.com However, the synthesis of complex spirocycles like those found in spiropentane amino acids has historically been challenging. tandfonline.com Recent advances in synthetic methodologies have made these unique building blocks more accessible for research and development. nih.govacs.org
Structure
3D Structure
Properties
CAS No. |
259097-31-9 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-aminospiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(4(8)9)3-5(6)1-2-5/h1-3,7H2,(H,8,9) |
InChI Key |
JVQYREJHQUMPGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Aminospiro 2.2 Pentane 1 Carboxylic Acid and Its Advanced Derivatives
Diastereodivergent Synthetic Approaches to Spiro[2.2]pentane Amino Acid Scaffolds
A significant challenge in the synthesis of substituted spiro[2.2]pentane amino acids lies in controlling the stereochemistry at multiple centers. Diastereodivergent synthesis provides a powerful solution by enabling the selective formation of different diastereomers from a common intermediate.
Routes to Racemic Pairs of Dicarboxylic Acid Analogues
In the pursuit of novel conformationally constrained analogues of L-glutamic acid, researchers have developed a diastereodivergent synthesis of the four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid. acs.orgnih.gov This approach allows for a systematic exploration of the stereochemical space of these glutamate (B1630785) analogue candidates. acs.orgnih.gov The synthesis provides access to all possible stereoisomers, which is crucial for structure-activity relationship studies and for identifying the optimal configuration for biological activity. acs.orgnih.gov
Enantioselective Synthesis Strategies for 1-Aminospiro[2.2]pentane-1-carboxylic Acid Derivatives
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective synthetic methods is paramount for accessing pure enantiomers of this compound and its derivatives.
Asymmetric Catalytic Methodologies
Asymmetric catalysis, utilizing chiral catalysts to induce stereoselectivity, has emerged as a powerful tool in modern organic synthesis. nih.govnih.gov While specific applications to this compound are still developing, the broader field of asymmetric synthesis of amino acids provides a strong foundation. nih.gov The use of amino acids and their derivatives as catalysts or ligands in asymmetric reactions is a particularly promising area, offering potential for green and efficient syntheses. nih.govresearchgate.net
Substrate-Controlled Stereoselective Transformations
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by the existing stereocenters in the starting material. This strategy has been effectively employed in the synthesis of various complex molecules, including conformationally restricted amino acids. capes.gov.braalto.fi For instance, the synthesis of all four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, a related spirocyclic amino acid, was achieved using a substrate-controlled approach starting from a common precursor. rsc.org This highlights the potential of applying similar strategies to control the stereochemistry in the synthesis of 1-aminospiro[2.2]pentane derivatives.
Key Cycloaddition Reactions in Spiro[2.2]pentane Core Construction
The construction of the strained spiro[2.2]pentane core is a key challenge in the synthesis of these amino acids. Cycloaddition reactions have proven to be particularly effective for this purpose.
Rhodium-Catalyzed [1+2] Cycloaddition of Diazo Compounds
Rhodium-catalyzed reactions of diazo compounds are well-established for the formation of cyclopropanes. researchgate.net While the direct [1+2] cycloaddition to form the spiro[2.2]pentane system is a specialized application, the principles of rhodium carbenoid chemistry are highly relevant. rsc.org These reactions offer a pathway to construct the highly strained three-membered rings of the spiropentane (B86408) core. The development of new approaches to polysubstituted spiropentanes often involves regio- and diastereoselective carbometalation of cyclopropenes, which can be followed by intramolecular nucleophilic substitution to yield the desired spirocyclic framework. acs.org
Simmons-Smith Cyclopropanation of Allenamides
The Simmons-Smith reaction, a well-established method for forming cyclopropane (B1198618) rings, has been effectively adapted for the synthesis of amido-spiro[2.2]pentanes from allenamide precursors. nih.govmdpi.com This approach represents one of the most direct routes to these structurally unique and biologically relevant molecules. nih.govnih.gov The reaction involves an organozinc carbenoid, which reacts with the double bonds of the allenamide to form the two cyclopropyl (B3062369) rings that constitute the spiro[2.2]pentane core. wikipedia.org
The process is generally efficient; however, its diastereoselectivity can be influenced by the substitution pattern of the allenamide substrate. nih.govnih.gov In the case of unsubstituted allenamides, the reaction proceeds with high yields but low diastereoselectivity. nih.gov A modified Furukawa protocol, utilizing diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is often employed for the cyclopropanation of such unfunctionalized substrates. wikipedia.org
Research has shown that when using α-substituted allenamides, the diastereoselectivity of the cyclopropanation can be significantly improved. nih.govnih.gov However, this modification also leads to the formation of both mono- and bis-cyclopropanation products. nih.gov The presence of the α-substituent appears to hinder the second cyclopropanation step, resulting in a substantial amount of the mono-cyclopropanated intermediate. nih.gov For instance, in one study, the cyclopropanation of an α-substituted allenamide yielded 60% of the mono-cyclopropane product. nih.gov This side reaction has been leveraged to prepare structurally interesting amido-methylene cyclopropanes. nih.gov
The general feasibility of this method was demonstrated by reacting an achiral allenamide with 5.0 equivalents of Et₂Zn and 10.0 equivalents of a dihalomethane (ICH₂-I or ICH₂-Cl), which resulted in excellent yields of the corresponding amido-spiro[2.2]pentane. nih.gov
| Substrate Type | Key Reagents | Observed Outcome | Selectivity | Reference |
|---|---|---|---|---|
| α-Unsubstituted Allenamides | Et₂Zn, CH₂I₂ | Efficient formation of amido-spiro[2.2]pentanes. | Low diastereoselectivity. | nih.govnih.gov |
| α-Substituted Allenamides | Et₂Zn, CH₂I₂ | Formation of both mono- and bis-cyclopropanation products. | Significantly improved diastereoselectivity. | nih.govnih.gov |
| Achiral Allenamide (4) | 5.0 equiv Et₂Zn, 10.0 equiv ICH₂-X | Excellent yield of amido-spiro[2.2]pentane (6). | Not specified. | nih.gov |
Strategic Reductions and Derivatizations of Spiro[2.2]pentane Precursors
The synthesis of diverse derivatives of this compound often involves strategic modifications of functional groups on a pre-formed spiropentane core. These derivatizations are crucial for creating analogues with varied properties for applications such as the development of conformationally constrained analogues of L-glutamic acid. nih.govnih.gov
One common strategy involves the derivatization of the carboxylic acid and amino groups. For example, the amino group can be protected, commonly with a phthaloyl group, to prevent side reactions during subsequent functionalization steps. nih.gov The carboxylic acid can be activated, for instance by converting it to an acid chloride, to facilitate reactions like amidation. nih.gov Acylation of the amino group is another key derivatization, with reagents like benzoyl chloride being used to introduce new functionalities. science.org.ge Solid-phase synthesis provides a powerful platform for these derivatizations, allowing for the construction of peptidomimetics around a proline or proline homologue core, a strategy adaptable to spiropentane amino acids. nih.gov This can involve sequences of acylation, deprotection, and further modification on a resin support. nih.gov
Strategic reductions are also employed. For instance, a nitro group on a phenyl ring attached to a similar rigid scaffold like adamantane (B196018) can be reduced to an amine using molecular hydrogen over a Raney nickel catalyst. science.org.ge This transformation is a key step in synthesizing amino-functionalized aromatic derivatives of complex carboxylic acids. science.org.ge While not directly on a spiropentane, these methods for functional group interconversion on rigid, non-aromatic cores are directly applicable to the derivatization of spiropentane precursors.
| Strategy | Reagents/Method | Purpose | Applicability | Reference |
|---|---|---|---|---|
| Amino Group Protection | Phthaloyl group | Protect amine during further C-H functionalization. | Applicable to amino acid derivatives. | nih.gov |
| Amine Acylation | Benzoyl chloride, NaHCO₃ | Introduce benzoyl group to the amine. | General method for amine derivatization. | science.org.ge |
| Solid-Phase Derivatization | Carboxylic acid, HOBt, DIC on resin | Build diverse peptidomimetic libraries. | Adaptable for complex amino acid analogues. | nih.gov |
| Nitro Group Reduction | H₂, Raney Nickel | Convert nitro group to an amine. | Applicable to precursors with reducible functional groups. | science.org.ge |
Development of Polysubstituted Spiropentane Amino Acid Architectures
The creation of polysubstituted spiropentane amino acids, where multiple substituents are precisely arranged on the spirocyclic scaffold, requires advanced synthetic strategies that can control both the position (regioselectivity) and the 3D orientation (diastereoselectivity) of the incoming groups. These highly substituted molecules are of interest as conformationally restricted probes for biological systems. nih.gov The inherent strain and unique geometry of the spiropentane core present significant synthetic challenges. nih.govacs.org
A key approach to building these complex architectures is through the carbometalation of cyclopropene (B1174273) precursors. acs.orgscilit.com This method allows for the sequential and controlled addition of organometallic reagents across the double bond of a cyclopropene, generating new stereocenters. The development of these routes is crucial as steric factors can otherwise prevent the functionalization of the resulting cyclopropyl metal intermediate, especially as the degree of substitution increases. nih.gov
Recent advances in organometallic chemistry have enabled the highly controlled synthesis of polysubstituted cyclopropanes, a methodology directly applicable to the construction of complex spiropentane systems. nih.gov The regio- and diastereoselective carbometalation of cyclopropenes is a powerful tool for this purpose, providing access to penta- and even hexa-substituted cyclopropanes as single diastereomers. nih.govnih.gov
One of the most effective methods is the copper-catalyzed carbomagnesiation of cyclopropenes. nih.gov This reaction proceeds smoothly despite the high strain of the resulting polysubstituted products. nih.gov The key to controlling the reaction's outcome lies in the strategic placement of directing groups on the cyclopropene starting material. For instance, using enantioenriched cyclopropenyl carbinols, the directing alcohol group can govern both the regio- and diastereoselectivity of the addition. scilit.com Similarly, cyclopropenyl silanes have been used as substrates in copper-catalyzed carbometalations to generate a wide array of stereodefined, fully-substituted cyclopropanes. fao.org
These carbometalation strategies expand the scope of accessible molecules beyond what is possible with classical cyclopropanation, as the resulting cyclopropylmetal species can undergo further in situ reactions, leading to diverse and complex molecular backbones. acs.org
| Method | Substrate Type | Key Features | Outcome | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Carbomagnesiation | sp²-Disubstituted Cyclopropenes | Complete regio- and diastereoselectivity. | Access to novel persubstituted cyclopropyl cores. | nih.govnih.gov |
| Copper-Catalyzed Carbomagnesiation | Enantioenriched Cyclopropenyl Carbinols | Directing alcohol group controls selectivity. | Formation of enantioenriched alkylidenecyclopropanes. | scilit.com |
| Copper-Catalyzed Carbometalation | Enantioenriched Cyclopropenyl Silanes | Provides a synthetic tool for diverse products. | Access to stereodefined fully-substituted cyclopropanes. | fao.org |
Stereochemical Elucidation and Control of 1 Aminospiro 2.2 Pentane 1 Carboxylic Acid and Its Stereoisomers
Assignment of Absolute Configurations for Complex Spiropentane (B86408) Amino Acid Stereoisomers
The determination of the absolute spatial arrangement of atoms in chiral molecules, known as absolute configuration, is fundamental to understanding their properties and interactions. For complex molecules like the stereoisomers of 1-aminospiro[2.2]pentane-1-carboxylic acid, this assignment is a significant challenge. The most common and definitive method for determining absolute configuration is X-ray crystallography. wikipedia.org This technique provides a detailed three-dimensional map of the electron density in a crystalline solid, from which the precise arrangement of atoms can be deduced. For a molecule to be analyzed by X-ray crystallography, it must first be obtained in a pure, crystalline form. All enantiomerically pure chiral molecules crystallize in one of the 65 Sohncke groups, which are chiral space groups. wikipedia.org
In the absence of single crystals suitable for X-ray analysis, spectroscopic methods combined with computational modeling offer powerful alternatives. Techniques such as optical rotatory dispersion (ORD), vibrational circular dichroism (VCD), and ultraviolet-visible (UV-Vis) spectroscopy can provide information about the chirality of a molecule. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral shift reagents, can also be employed to differentiate between enantiomers and assist in assigning their configurations. wikipedia.orgresearchgate.net
A widely used system for describing the absolute configuration of a chiral center is the Cahn-Ingold-Prelog (CIP) priority rules, which assign descriptors of R (from the Latin rectus, for right) or S (from the Latin sinister, for left) to each stereocenter. wikipedia.orglibretexts.org This system prioritizes the substituents attached to the chiral carbon based on atomic number. wikipedia.org For molecules with multiple chiral centers, like some derivatives of this compound, the number of possible stereoisomers increases to 2n, where 'n' is the number of chiral centers. youtube.com
In the context of spiropentane-based amino acids, such as 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, which are analogues of glutamic acid, the stereochemical assignment is crucial for understanding their biological activity. nih.gov The synthesis of these complex molecules often results in a mixture of diastereomers, and their individual configurations must be determined to correlate structure with function. nih.gov Stereochemical analysis of such compounds can be achieved through a combination of NMR spectroscopy (1H and 13C) and two-dimensional correlation spectroscopy, which helps to establish the relative orientation of substituents. rsc.org
| Technique | Description | Application to this compound |
| X-ray Crystallography | Provides a definitive 3D structure of a molecule in a crystalline state. wikipedia.org | Determination of the absolute configuration of pure, crystalline stereoisomers. |
| Spectroscopic Methods (ORD, VCD, UV-Vis) | Measure the differential interaction of chiral molecules with polarized light. wikipedia.org | Can be used to distinguish between enantiomers and provide data for comparison with computational models. |
| NMR Spectroscopy with Chiral Shift Reagents | Differentiates signals of enantiomers in the NMR spectrum. wikipedia.orgresearchgate.net | Helps in determining enantiomeric purity and can assist in assigning relative configurations. |
| Cahn-Ingold-Prelog (CIP) System | A set of rules to assign R or S descriptors to a chiral center based on substituent priority. wikipedia.orglibretexts.org | Provides a systematic nomenclature for unambiguously identifying each stereoisomer. |
| Computational Modeling | Theoretical calculations of molecular properties and structures. | Can predict spectroscopic properties and stable conformations to aid in the interpretation of experimental data. |
Methodologies for Chiral Separation of Enantiomeric and Diastereomeric Mixtures
The separation of stereoisomers, a process known as resolution, is a critical step in the development of chiral compounds for specific applications. libretexts.org Since enantiomers possess identical physical properties such as melting point, boiling point, and solubility, their separation is particularly challenging. libretexts.org A common strategy involves converting the mixture of enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated by conventional techniques like fractional crystallization. libretexts.orggoogle.com This is often achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org For a racemic carboxylic acid, a chiral amine can be used as the resolving agent. libretexts.org
Chiral Ligand-Exchange Chromatography (CLEC) is a powerful and highly stereoselective method for the separation of enantiomers, particularly for α-amino acids and α-hydroxy carboxylic acids. nih.gov This technique can be implemented in two primary ways: using a chiral stationary phase (CSP) or a chiral mobile phase (CMP). nih.govresearchgate.net
In the CSP approach, a chiral ligand is chemically bonded to the stationary phase. The mobile phase contains a transition metal ion, typically copper(II). nih.gov The separation occurs through the formation of transient diastereomeric ternary complexes between the chiral stationary phase, the metal ion, and the enantiomers of the analyte. nih.gov The differing stabilities of these complexes lead to different retention times and thus separation.
Alternatively, the CMP approach utilizes a common achiral stationary phase, such as a reverse-phase column, and a mobile phase containing a chiral ligand and a metal ion. nih.gov The enantioseparation mechanism is similar, involving the formation of diastereomeric complexes in the mobile phase. nih.gov CLEC offers several advantages, including the use of commercially available and cost-effective chiral selectors and standard chromatography columns. researchgate.net The efficiency of separation in CLEC is influenced by several factors, including the choice of the chiral ligand, the metal ion, the pH of the mobile phase, and the column temperature. nih.govresearchgate.net For instance, studies have shown that the type of copper(II) salt anion can affect the retention and separation factors. researchgate.net
CLEC has been successfully applied to the enantioseparation of various unusual amino acids, demonstrating its versatility. researchgate.netscilit.com
| Parameter | Influence on CLEC Separation |
| Chiral Ligand | The structure and chirality of the ligand are crucial for enantiorecognition. nih.gov |
| Metal Ion | Typically Cu(II), forms the core of the diastereomeric complex. The counter-ion can also influence separation. nih.govresearchgate.net |
| Mobile Phase pH | Affects the ionization state of the analyte and the chiral ligand, influencing complex formation. nih.gov |
| Temperature | Can alter the stability of the diastereomeric complexes and thus the separation efficiency. researchgate.net |
| Stationary Phase | In the CMP approach, the type of achiral column (e.g., C18) can impact retention. nih.gov |
Stereochemical Purity Assessment in Synthetic Protocols
Ensuring the stereochemical purity of a synthesized chiral compound is paramount, especially in pharmaceutical applications. The synthesis of this compound and its derivatives can produce mixtures of enantiomers and diastereomers. Therefore, robust analytical methods are required to quantify the stereochemical composition of the product.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is a widely used and effective technique for assessing stereochemical purity. nih.gov This method can separate and quantify all stereoisomers present in a sample, including enantiomers and diastereomers. nih.gov The development of a stability-indicating chiral HPLC method is particularly valuable as it can also separate degradation products from the desired stereoisomers, ensuring the accuracy of the purity assessment over time. nih.gov
The validation of such an analytical method is crucial and typically involves assessing parameters like accuracy, precision, linearity, and specificity. nih.gov Accuracy is often demonstrated by recovery studies, while linearity is established over a range of concentrations. nih.gov
In addition to chiral HPLC, other chromatographic and spectroscopic techniques can be employed to assess stereochemical purity. Capillary electrophoresis (CE) with a chiral selector is another powerful separation technique. NMR spectroscopy, especially with the use of chiral solvating agents or chiral derivatizing agents, can also be used to determine the enantiomeric excess (e.e.) of a sample.
The choice of method for assessing stereochemical purity depends on the specific compound, the potential impurities, and the required level of sensitivity and accuracy.
Conformational Analysis of 1 Aminospiro 2.2 Pentane 1 Carboxylic Acid and Its Constrained Analogues
Intrinsic Conformational Preferences of the Spiro[2.2]pentane Scaffold
The spiro[2.2]pentane unit, which forms the core of 1-aminospiro[2.2]pentane-1-carboxylic acid, is the simplest spiro-connected cycloalkane and possesses a highly rigid and well-defined geometry. youtube.com Composed of two cyclopropane (B1198618) rings sharing a single carbon atom (the spiro-carbon), this scaffold is characterized by significant ring strain. Electron diffraction studies have revealed that the carbon-carbon bonds to the central spiro-carbon are shorter than those between the methylene (B1212753) groups in the cyclopropane rings. youtube.com
The dissymmetric nature of the spiro[2.2]pentane scaffold when substituted makes it an attractive building block for creating conformationally constrained molecules. nih.gov In the context of amino acid design, the rigid framework of the spiro[2.2]pentane unit severely limits the possible conformations of the substituents attached to it. The two cyclopropane rings are oriented perpendicularly to each other, creating a fixed three-dimensional arrangement of the groups attached to the ring carbons. This inherent rigidity is a key feature that is exploited in the design of constrained amino acid analogues. nih.govnih.gov
Influence of Spirocyclic Constraint on Amino Acid Side Chain and Backbone Conformation
The incorporation of the spiro[2.2]pentane scaffold has a profound impact on the conformational freedom of the resulting amino acid. In this compound, the amino and carboxylic acid groups are attached to one of the cyclopropane rings. This rigid framework significantly restricts the torsion angles (phi, ψ) that define the backbone conformation of the amino acid when incorporated into a peptide chain.
A detailed conformational analysis of closely related analogues, specifically the 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, provides valuable insights. nih.gov Through a combination of NMR spectroscopy and computational modeling, it was demonstrated that the spirocyclic core locks the substituents into well-defined spatial orientations. nih.govnih.gov The relative orientation of the amino and carboxyl groups is largely fixed by the geometry of the cyclopropane ring to which they are attached.
The constrained nature of the spiro[2.2]pentane framework also dictates the accessible side-chain conformations. Unlike flexible acyclic amino acids, where the side chain can adopt numerous rotameric states, the "side chain" in this context (the second cyclopropane ring and any substituents thereon) has very limited conformational mobility. This rigid disposition of the side chain can be a crucial factor in designing ligands for specific biological targets, as it reduces the entropic penalty upon binding.
Conformational Restriction in Peptidic Systems Incorporating Spiropentane (B86408) Amino Acids
The introduction of highly constrained amino acids like this compound into peptide sequences can enforce specific secondary structures, such as turns or helices. The rigid spirocyclic scaffold acts as a potent turn-inducer, forcing the peptide backbone to adopt a particular conformation in its vicinity. nih.gov This is a powerful strategy in peptidomimetic design to stabilize bioactive conformations. nih.gov
The incorporation of spirocyclic building blocks has been shown to allow for the controlled rotation of the backbone in foldamers, leading to unique helical structures. nih.gov By replacing a standard amino acid with a spiro[2.2]pentane-based residue, the conformational landscape of the entire peptide is significantly narrowed down. This can lead to peptides with enhanced receptor selectivity, as the constrained peptide can preferentially bind to a specific receptor subtype that recognizes its well-defined shape. nih.gov The rigid nature of the spiro[2.2]pentane unit can also protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo stability of the peptide.
While specific studies on peptides containing this compound are limited, the principles derived from studies on other conformationally restricted amino acids and spirocyclic systems strongly suggest that its incorporation would lead to peptides with predictable and stable three-dimensional structures.
Methodological Approaches for Conformational Elucidation
The determination of the conformational preferences of this compound and its analogues relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For amino acids and peptides, measurements of nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts can provide detailed information about the spatial proximity of atoms and the torsion angles of chemical bonds. In the case of the 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid analogues, NMR studies were crucial in assigning the relative stereochemistry and determining the preferred conformations of the diastereomers. nih.govnih.gov
Computational and Theoretical Investigations on 1 Aminospiro 2.2 Pentane 1 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties and relative energies of different conformations of 1-aminospiro[2.2]pentane-1-carboxylic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to probe the molecular orbitals, charge distribution, and thermodynamic stability of such molecules. nih.govresearchgate.netmdpi.com
For a strained molecule like this compound, DFT calculations can elucidate the impact of the unique spirocyclic core on the electronic environment of the amino acid functionality. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity. mdpi.com The calculated electrostatic potential surface would reveal the distribution of charge, highlighting the electronegative regions of the carboxylate group and the electropositive nature of the ammonium group.
Furthermore, quantum chemical calculations can predict the relative energies of different stereoisomers and conformers. researchgate.net For this compound, this would involve comparing the energies of the (R)- and (S)-enantiomers, as well as any low-energy rotational conformations of the carboxylic acid and amino groups. These calculations provide a theoretical basis for the observed stability and reactivity of the molecule.
Table 1: Representative Quantum Chemical Calculation Parameters for a Novel Amino Acid
| Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (oxidation potential) |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons (reduction potential) |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule |
| Relative Energy of Conformers | 0 - 5 kcal/mol | Determines the population of different spatial arrangements at equilibrium |
Note: The values in this table are illustrative and represent typical ranges for amino acids. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations of Conformational Ensembles
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in aqueous solution. By simulating the movements of the atoms over time, it is possible to identify the most stable conformations and the transitions between them. rsc.orgsemanticscholar.org
The highly constrained spiro[2.2]pentane core significantly restricts the conformational freedom of the amino acid. MD simulations can quantify this rigidity and explore the subtle conformational changes that are still possible. nih.gov Analysis of the simulation trajectories can reveal the preferred orientations of the amino and carboxyl groups relative to the spirocyclic scaffold. This information is crucial for understanding how the molecule might interact with biological targets.
Principal component analysis (PCA) of the MD trajectory can be used to identify the dominant modes of motion within the molecule. rsc.orgsemanticscholar.org For a rigid molecule like this, these motions are likely to be subtle vibrations and rotations of the functional groups rather than large-scale conformational changes. The resulting conformational ensemble provides a statistical representation of the molecule's structure and dynamics.
Ligand-Receptor Docking Studies Involving Spiropentane (B86408) Amino Acid Derivatives
As a conformationally restricted analog of glutamate (B1630785), this compound and its derivatives are of interest for their potential interactions with glutamate receptors, which are key players in neurotransmission. nih.gov Ligand-receptor docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein target. researchgate.net
Docking studies of spiropentane amino acid derivatives into the ligand-binding domains of ionotropic glutamate receptors (iGluRs) like AMPA and NMDA receptors, and metabotropic glutamate receptors (mGluRs), can provide insights into their potential as agonists or antagonists. nih.govosti.govnih.govnih.gov These studies can reveal the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the ligand-receptor complex. mdpi.com The rigid structure of the spiropentane scaffold can help to probe the specific conformational requirements of the receptor's binding pocket. nih.gov
The results of docking studies are typically reported as a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. By comparing the docking scores of different spiropentane derivatives, it is possible to identify which structural features are important for high-affinity binding.
Table 2: Illustrative Ligand-Receptor Docking Results for Glutamate Analogs
| Receptor Subtype | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| mGluR1 | Glutamate | -7.2 | Arg78, Ser165, Thr188 |
| mGluR1 | Spiropentane Derivative A | -8.5 | Arg78, Ser165, Tyr236 |
| iGluR2 | Glutamate | -6.8 | Pro477, Thr479, Arg484 |
| iGluR2 | Spiropentane Derivative B | -7.9 | Pro477, Thr479, Arg484, Ser651 |
Note: This table presents hypothetical data to illustrate the type of information obtained from docking studies. The specific interactions and scores for this compound would depend on the specific receptor and docking protocol used.
In Silico Predictions and Rationalization of Stereochemical Outcomes
Computational methods are increasingly used to predict and rationalize the stereochemical outcomes of chemical reactions. nih.gov For the synthesis of this compound, which is a chiral molecule, controlling the stereochemistry is of paramount importance. In silico modeling can be used to understand the factors that govern the diastereoselectivity and enantioselectivity of the synthetic route. organic-chemistry.orgmonash.edu
For instance, if the synthesis involves a cyclopropanation step, computational modeling of the transition states can help to explain why one diastereomer is formed in preference to another. nih.gov By calculating the energies of the different possible transition states, it is possible to predict which reaction pathway is more favorable. mdpi.com This information can then be used to optimize the reaction conditions to favor the formation of the desired stereoisomer.
Machine learning models are also being developed to predict the stereoselectivity of reactions based on the structures of the reactants and catalysts. chemistryworld.combohrium.com These models are trained on large datasets of known reactions and can often make accurate predictions for new systems. Such in silico tools can accelerate the development of efficient and highly stereoselective syntheses for complex molecules like this compound.
Applications of 1 Aminospiro 2.2 Pentane 1 Carboxylic Acid in Advanced Molecular Design for Biological Systems
Design and Synthesis of Conformationally Constrained Amino Acid Analogues
The rigid framework of the spiro[2.2]pentane moiety serves as an effective scaffold for designing amino acid analogues with restricted conformational freedom. This constraint is a key strategy in medicinal chemistry to develop receptor-selective ligands by locking the molecule in a bioactive conformation.
L-Glutamic Acid Analogues Featuring the Spiro[2.2]pentane Scaffold
In the pursuit of novel ligands for glutamate (B1630785) receptors, which are pivotal in neurotransmission, researchers have utilized the spiro[2.2]pentane structure to create constrained analogues of L-glutamic acid. nih.govacs.org A notable achievement in this area is the diastereodivergent synthesis of the four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid. nih.govacs.org This synthesis provides access to stereochemically distinct analogues where the spatial orientation of the carboxylic acid groups and the amino group is precisely controlled by the spirocyclic core.
The design rationale is to mimic the extended conformation of L-glutamic acid while limiting the molecule's ability to adopt other shapes. This conformational restriction can lead to enhanced selectivity for specific subtypes of glutamate receptors (ionotropic and metabotropic). nih.govacs.org The synthesis allows for a systematic exploration of how the stereochemistry of the substituents on the spiro[2.2]pentane ring affects biological activity. nih.gov Preliminary biological evaluations of these racemic pairs have been conducted to assess their potential as glutamate receptor ligands. nih.govacs.org
Table 1: Stereoisomers of 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acid This table outlines the different racemic pairs synthesized as conformationally constrained analogues of L-glutamic acid. The stereochemical descriptors (e.g., rel-1R,4S) define the relative spatial arrangement of the substituents on the spiro[2.2]pentane scaffold.
| Racemic Pair | Stereochemical Descriptor |
| Pair 1 | (rel)-1-amino-(1R,4S)-spiro[2.2]pentane-1,4-dicarboxylic acid |
| Pair 2 | (rel)-1-amino-(1S,4R)-spiro[2.2]pentane-1,4-dicarboxylic acid |
| Pair 3 | (rel)-1-amino-(1R,4R)-spiro[2.2]pentane-1,4-dicarboxylic acid |
| Pair 4 | (rel)-1-amino-(1S,4S)-spiro[2.2]pentane-1,4-dicarboxylic acid |
Data sourced from studies on conformationally constrained analogues of L-glutamic acid. nih.govacs.org
Analogues of Other Neurotransmitter Amino Acids (e.g., L-Homocysteic Acid)
The strategy of using rigid scaffolds to constrain flexible neurotransmitter amino acids extends beyond L-glutamic acid. L-homocysteic acid, an excitatory sulfur-containing amino acid and an endogenous bioisostere of L-glutamic acid, has also been a target for such design principles. acs.org While direct incorporation of the spiro[2.2]pentane scaffold into L-homocysteic acid analogues is a specialized area, the broader concept involves replacing the flexible carbon chain with constrained ring systems to probe receptor-binding requirements. acs.org For instance, conformationally constrained analogues of L-homocysteic acid have been synthesized using cyclopropyl (B3062369) rings to limit rotational freedom. acs.org The spiro[2.2]pentane motif represents a more advanced and sterically demanding scaffold that could be applied to generate novel analogues of L-homocysteic acid and other neurotransmitter amino acids, offering a unique three-dimensional arrangement of functional groups.
Role as a Building Block in Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govmdpi.com 1-Aminospiro[2.2]pentane-1-carboxylic acid and related spirocyclic amino acids are valuable building blocks in this field due to their ability to impose specific conformational constraints on the peptide backbone. uminho.pt
Strategies for Incorporating Spirocyclic Amino Acids into Peptidomimetic Sequences
The incorporation of spirocyclic amino acids like this compound into peptide chains is typically achieved using standard solid-phase peptide synthesis (SPPS) techniques. nih.govnyu.edu The amino acid is first protected with appropriate groups (e.g., Fmoc on the amine and a suitable ester on the carboxyl group) to make it compatible with the stepwise assembly process on a solid support.
Key strategies include:
Fmoc-Based Solid-Phase Synthesis: The Fmoc-protected spirocyclic amino acid can be coupled to the growing peptide chain using standard coupling reagents. nih.gov This allows for its precise placement within a peptide sequence.
Disruption of Aggregation: The rigid, non-natural structure of spirocyclic amino acids can disrupt the inter-chain hydrogen bonding that often leads to peptide aggregation during synthesis, a common problem with hydrophobic sequences. sigmaaldrich.com
Turn Induction: The fixed geometry of the spirocyclic amino acid can be used to nucleate specific secondary structures, such as turns or helices, in the resulting peptidomimetic. uminho.ptnih.gov
Impact on Peptide Secondary Structure Induction and Stabilization
The primary sequence of amino acids in a peptide determines its three-dimensional structure, which is crucial for its biological activity. sigmaaldrich.com Incorporating rigid building blocks like this compound can have a profound impact on the resulting secondary structure. chem-space.com
The spiro[2.2]pentane moiety introduces a sharp, well-defined turn in the peptide backbone. This is because the fixed bond angles of the spirocyclic system force the peptide chain to adopt a specific conformation around the alpha-carbon of the amino acid. Different cyclized amino acids are known to favor distinct secondary structures; for example, 1-aminocyclopropane-1-carboxylic acid (Ac3c) tends to prefer geometries found in the bridge region of the Ramachandran plot, while larger rings like 1-aminocyclohexane-1-carboxylic acid (Ac6c) can induce γ-turn conformations. uminho.pt The highly compact and rigid nature of the spiro[2.2]pentane system is expected to act as a potent turn-inducer, helping to stabilize β-turns or other folded structures that are critical for receptor recognition. nih.govchem-space.com This stabilization of a specific conformation can lead to higher binding affinity and selectivity for the target receptor. nih.govitrithuc.vn
Table 2: Influence of Cyclic Amino Acids on Peptide Secondary Structure This table provides examples of how different cyclic amino acids, which share the principle of conformational constraint with this compound, can influence peptide secondary structures.
| Cyclic Amino Acid | Common Abbreviation | Induced Secondary Structure |
| 1-Aminocyclopropane-1-carboxylic acid | Ac3c | Bridge region geometry, β-turns |
| 1-Aminocyclopentane-1-carboxylic acid | Ac5c | γ-turn conformations |
| 1-Aminocyclohexane-1-carboxylic acid | Ac6c | γ-turn conformations, helices |
| Spiroketal Amino Acid | - | Turn structure |
Data compiled from studies on peptidomimetics and conformationally constrained amino acids. uminho.ptnih.gov
Bioisosteric Replacements Utilizing the Spiro[2.2]pentane Motif
Bioisosterism is a strategy in drug design where one atom or group of atoms in a biologically active molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved pharmacological properties. nih.govcambridgemedchemconsulting.com The spiro[2.2]pentane motif, due to its unique three-dimensional and electronic properties, serves as an innovative bioisostere.
The closely related bicyclo[1.1.1]pentane moiety has been successfully used as a bioisosteric replacement for a para-substituted phenyl ring, faithfully mimicking the exit vectors of the substituents while improving physicochemical properties. nih.gov The spiro[2.2]pentane scaffold offers a different, more compact three-dimensional arrangement of substituents, providing medicinal chemists with another tool to fine-tune molecular shape, lipophilicity, and metabolic profile in the optimization of lead compounds. chem-space.com
Modulation of Specific Biological Targets and Signaling Pathways
Glutamate Receptor Ligand Development (Ionotropic and Metabotropic)
The structurally rigid and conformationally constrained nature of the this compound framework makes it a compelling scaffold for designing selective ligands for glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are divided into two main families: ionotropic and metabotropic. nih.gov The unique spiro[2.2]pentane core locks the relative positions of the essential amino and carboxylic acid groups, allowing for a systematic exploration of the binding site requirements of various glutamate receptor subtypes. nih.gov This has facilitated the development of novel, conformationally constrained analogues of glutamic acid. nih.gov
Ionotropic Glutamate Receptors (iGluRs)
Research has been conducted to evaluate derivatives of this compound as potential ligands for ionotropic glutamate receptors (iGluRs), which include NMDA, AMPA, and kainate receptors. nih.govnih.gov These receptors function as ligand-gated ion channels. The fixed orientation of the pharmacophoric elements on the spirocyclic scaffold is crucial for achieving selective interaction with the complex binding domains of these receptors. A study focusing on the synthesis of four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid reported their evaluation as potential ligands for both ionotropic and metabotropic glutamate receptors, highlighting the scaffold's versatility. nih.gov
Metabotropic Glutamate Receptors (mGluRs)
The development of ligands for metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors, has been a significant area of investigation for this compound analogues. nih.govnih.gov Achieving subtype selectivity among the eight different mGluRs is a major challenge in neuropharmacology, and the conformational rigidity of the spiro[2.2]pentane system offers a distinct advantage. By restricting the molecule's available conformations, it is possible to design ligands that fit precisely into the binding pocket of one mGluR subtype over others. This approach aims to minimize off-target effects and create more specific therapeutic agents for a range of neurological and psychiatric disorders. nih.gov
The following interactive table presents data on the activity of specific this compound derivatives at glutamate receptors, based on available research findings.
Table 1: Glutamate Receptor Activity of this compound Derivatives
| Compound | Target Receptor | Activity |
|---|
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid |
Future Research Directions and Unexplored Avenues for 1 Aminospiro 2.2 Pentane 1 Carboxylic Acid
Development of Novel Synthetic Routes for Diverse Substitution Patterns
The primary structure of 1-aminospiro[2.2]pentane-1-carboxylic acid presents a scaffold ripe for functionalization. Future synthetic research will likely focus on developing efficient and versatile methods to install a wide array of substituents onto the spiropentane (B86408) core. The high degree of strain in the spiropentane system presents challenges for traditional synthetic methodologies, necessitating innovative approaches. nih.gov
Current methods for creating substituted spiropentanes often involve carbene additions to alkylidenecyclopropanes or the use of cyclopropyl (B3062369) sulfur ylides. acs.org A promising future direction involves the regio- and diastereoselective carbometalation of substituted cyclopropenes, which could allow for the creation of polysubstituted spiropentanes with multiple contiguous stereocenters. acs.org Another avenue is the further exploration of Simmons-Smith cyclopropanation of appropriately substituted allenamides to generate amido-spiro[2.2]pentanes, a direct route to the core structure. rsc.org
Key goals for future synthetic work include:
Regiocontrolled Functionalization: Developing methods to selectively introduce functional groups at specific positions on the two cyclopropane (B1198618) rings.
Diverse Chemical Handles: Incorporating a variety of functional groups (e.g., halogens, alkynes, azides) that can be used for subsequent bio-orthogonal conjugation or further chemical elaboration.
Scalability: Improving the efficiency and scalability of synthetic routes to make these novel derivatives more accessible for broader biological and medicinal chemistry screening.
| Synthetic Strategy | Description | Potential for Substitution | Key Challenges | References |
|---|---|---|---|---|
| Carbometalation of Cyclopropenes | A regio- and diastereoselective addition of an organometallic reagent to a cyclopropene (B1174273), followed by intramolecular substitution to form the second cyclopropane ring. | High potential for creating polysubstituted derivatives with defined stereochemistry. | Requires careful control of reaction conditions and availability of substituted cyclopropene precursors. | acs.org |
| Sulfone-Based Carbene Equivalents | Utilizes sulfones as precursors to generate carbenes for cyclopropanation, offering an alternative to traditional diazo compounds. | Effective for creating aryl-substituted spiropentanes. | Potential for unexpected side reactions, such as the formation of vinylcyclopropane (B126155) byproducts. | nih.gov |
| Simmons-Smith Cyclopropanation of Allenamides | A direct method involving the double cyclopropanation of an allenamide to form the amido-spiropentane skeleton. | Offers a direct route to the core amino acid structure; substitution on the allenamide can introduce diversity. | Diastereoselectivity can be low with unsubstituted allenamides, requiring further optimization. | rsc.org |
Advanced Stereochemical Control in More Complex Spiropentane Amino Acid Derivatives
The spiro[2.2]pentane scaffold is inherently chiral (dissymmetric), and controlling the absolute and relative stereochemistry of substituents is paramount for its application in areas like drug design. nih.govnih.gov While diastereodivergent syntheses have been reported for related dicarboxylic acid analogs, achieving precise enantioselective control, especially in more complex, polysubstituted systems, remains a significant challenge and a key future objective. acs.org
Future research will need to leverage and advance modern asymmetric synthesis techniques. This includes:
Catalytic Asymmetric Synthesis: The use of chiral transition-metal catalysts, such as those based on palladium, rhodium, or zinc, could enable enantioselective carbene additions or cyclopropanations. acs.orgnih.govoaepublish.com For instance, palladium-catalyzed asymmetric cyclizations have proven effective for creating other types of chiral spirocycles. oaepublish.com
Chiral Auxiliaries: Employing removable chiral auxiliaries attached to a precursor molecule to direct the stereochemical outcome of key bond-forming reactions.
Organocatalysis: Exploring the use of small chiral organic molecules to catalyze the enantioselective formation of the spiropentane skeleton or the introduction of substituents.
A "stereolibrary" of spiro[2.2]pentane-based amino acids, containing all possible stereoisomers of a given substituted derivative, would be an invaluable tool for systematically probing biological interactions. nih.gov Achieving this requires synthetic routes that are not just stereoselective but stereodivergent, allowing access to any desired stereoisomer from a common starting material.
Further Elucidation of Conformational Behavior in Various Chemical Environments
A central feature of this compound is its rigidly constrained conformation. However, a detailed understanding of its precise three-dimensional structure and dynamic behavior in different chemical environments is still developing. Future research should focus on a comprehensive conformational analysis using a combination of experimental and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy will be a crucial tool. Advanced NMR experiments can provide insights into:
Side-Chain Orientations: Determining the preferred spatial arrangement of the amino and carboxylic acid groups relative to the spiropentane core.
Solvent Effects: Understanding how the molecule's conformation changes in different solvents, from polar to non-polar environments, which can mimic different biological compartments.
Peptide Incorporation: When incorporated into a peptide chain, analyzing how the spiropentane unit influences the local and global conformation of the peptide. This is critical for its use in designing peptidomimetics with stable secondary structures. exaly.com
Challenges in NMR studies, such as the rapid hydrogen exchange of the amine protons with water, may require specialized techniques, such as working at low pH and temperature or using specific isotopic labeling patterns. nih.govnih.gov Computational modeling, including quantum mechanics and molecular dynamics simulations, will complement experimental data to provide a complete picture of the molecule's conformational landscape. nih.gov
Expanded Applications in Rational Drug Design and Chemical Probe Development
The unique properties of this compound make it an attractive building block for medicinal chemistry and chemical biology. univ.kiev.ua Its rigid structure can lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for a biological target while reducing off-target effects.
Rational Drug Design: Future work will likely see the incorporation of this amino acid into a wider range of therapeutic candidates. Its use as a conformationally constrained analog of glutamic acid is a key example, with potential applications in targeting glutamate (B1630785) receptors. nih.govacs.org Beyond this, it can be used as a bioisostere to replace more flexible components in existing drug molecules or to build novel scaffolds for library synthesis. nih.govnih.gov The development of synthetic routes to diverse derivatives (as discussed in 7.1) will be critical to fully explore its potential in drug discovery programs. univ.kiev.uaspringernature.com
| Application Area | Rationale | Key Research Goal | References |
|---|---|---|---|
| Rational Drug Design | The rigid scaffold can pre-organize pharmacophores into a bioactive conformation, improving binding affinity and selectivity. | Incorporate into novel ligands for targets like GPCRs, ion channels, and enzymes. | nih.govuniv.kiev.uaspringernature.com |
| Chemical Probe Development | Can be functionalized with reporter tags (e.g., fluorophores, biotin) to create tools for studying biological systems. | Develop probes to visualize and characterize protein-protein interactions or enzyme activity in living cells. | nih.govspringernature.com |
| Peptidomimetics | Its constrained nature can be used to induce and stabilize specific secondary structures (e.g., turns, helices) in peptides. | Design novel peptides with enhanced proteolytic stability and defined structures for therapeutic or diagnostic use. | exaly.commdpi.com |
| 19F NMR Probes | Introduction of fluorine atoms onto the scaffold would create a unique probe for 19F NMR studies, allowing for background-free monitoring of molecular interactions. | Synthesize fluorinated derivatives and use them to study protein binding events or cellular uptake. | mdpi.com |
Chemical Probe Development: An underexplored avenue is the use of this compound as a core structure for chemical probes. springernature.com By attaching reporter groups such as fluorophores or affinity tags, these derivatives can be used to investigate biological processes with high precision. For example, a fluorinated version could serve as a sensitive probe for ¹⁹F NMR studies, which offer a clear window for observing molecular binding events due to the absence of a natural fluorine background in biological systems. mdpi.com The development of a library of such probes could provide powerful tools for functional genomics and proteomics. nih.govspringernature.com
Q & A
How can 1-aminospiro[2.2]pentane-1-carboxylic acid be synthesized with high enantiomeric purity?
Methodological Answer:
The synthesis typically involves spirocyclic ring formation and chiral resolution. Pellicciari et al. (2002) utilized a multi-step approach starting with cyclopropane derivatives, employing Boc (tert-butoxycarbonyl) protection for the amine group to prevent side reactions . Asymmetric hydrogenation or chiral auxiliary methods can enforce enantioselectivity. For example, using Ru-BINAP catalysts in hydrogenation steps ensures >95% enantiomeric excess (ee). Post-synthesis, purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water) further refines purity. Key intermediates should be characterized by -NMR and circular dichroism (CD) to confirm stereochemistry .
What spectroscopic techniques are critical for resolving the spirocyclic structure of this compound?
Methodological Answer:
High-resolution - and -NMR are essential for structural elucidation. The spiro[2.2]pentane system exhibits distinct coupling patterns (e.g., geminal protons at δ 1.8–2.2 ppm with ) and quaternary carbon signals in DEPT-135 spectra . X-ray crystallography provides definitive confirmation of the spirocyclic geometry and bond angles, as demonstrated in studies of analogous bicyclo[1.1.1]pentane derivatives . Mass spectrometry (ESI-TOF) verifies molecular weight, while IR spectroscopy identifies carboxylic acid () and amine () functional groups .
How can structure-activity relationships (SAR) be evaluated for this compound as a glutamate analog?
Methodological Answer:
SAR studies require systematic modifications to the spirocyclic scaffold. For example:
- Step 1: Introduce substituents (e.g., methyl, fluoro) at the 3-position to alter steric and electronic properties.
- Step 2: Assess binding affinity via competitive radioligand assays (e.g., -glutamate displacement in NMDA/AMPA receptor models) .
- Step 3: Computational docking (e.g., AutoDock Vina) predicts interactions with receptor binding pockets. Mutagenesis studies (e.g., GluN1 subunit mutations) validate critical residues for binding .
- Step 4: Compare conformational flexibility using molecular dynamics (MD) simulations to correlate rigidity with activity retention .
How can intermediate stability be managed during synthesis, particularly for the amine group?
Methodological Answer:
The primary amine is prone to oxidation and side reactions. Strategies include:
- Protection: Boc or Fmoc groups shield the amine during harsh reactions (e.g., acid-catalyzed cyclization). Deprotection with TFA/CHCl (1:4) ensures mild cleavage .
- Monitoring: TLC (silica, ethyl acetate/hexane) tracks reaction progress.
- Stabilization: Store intermediates under inert gas (N) at −20°C. LC-MS detects degradation products (e.g., oxidized amines at ) .
How do physicochemical properties (e.g., pKa, solubility) influence biological assay design?
Methodological Answer:
- pKa Determination: Potentiometric titration (e.g., Sirius T3) reveals carboxylic acid pKa ≈ 2.5–3.0 and amine pKa ≈ 9.0–9.5. Adjust buffer pH to ensure compound ionization matches assay conditions (e.g., pH 7.4 for cell-based assays) .
- Solubility Optimization: Use co-solvents (e.g., DMSO ≤1%) or cyclodextrin inclusion complexes. LogP (HPLC-derived) ≈ −0.5 indicates moderate hydrophilicity, requiring formulation adjustments for in vivo studies .
How can metabolic stability and blood-brain barrier (BBB) penetration be evaluated?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. High clearance (>50% in 30 min) necessitates structural tweaks (e.g., fluorination) .
- BBB Penetration: Use parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 monolayers. In vivo, measure brain/plasma ratios after IV administration; target values >0.3 indicate favorable penetration .
What computational methods predict conformational behavior and target interactions?
Methodological Answer:
- Conformational Analysis: Density functional theory (DFT, B3LYP/6-31G*) calculates energy-minimized geometries. Compare spirocyclic vs. linear analogs to quantify strain energy (≈15–20 kcal/mol for spiro[2.2]pentane) .
- Docking: Glide (Schrödinger Suite) models interactions with glutamate receptors. Focus on hydrogen bonds between the carboxylic acid and Arg523 (GluA2) or Asn694 (GluN1) .
How can reaction conditions be optimized to mitigate low yields or byproducts?
Methodological Answer:
- Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) using a factorial design. Response surface methodology identifies optimal conditions .
- Byproduct Reduction: Add scavengers (e.g., polymer-bound triphenylphosphine for Wittig reactions) or switch to flow chemistry for better heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
